Cas no 881817-59-0 ((5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one)

(5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- (5Z)-5-[(1-methylindol-3-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
-
- Inchi: 1S/C17H17N3O2S2/c1-18-11-12(13-4-2-3-5-14(13)18)10-15-16(21)20(17(23)24-15)19-6-8-22-9-7-19/h2-5,10-11H,6-9H2,1H3
- InChI Key: ZRUQOSUAFXQQHG-UHFFFAOYSA-N
- SMILES: S1C(=CC2C3=C(N(C)C=2)C=CC=C3)C(=O)N(N2CCOCC2)C1=S
(5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3104-0157-2μmol |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-15mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-10mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-25mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-4mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-10μmol |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-5μmol |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-2mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-3mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3104-0157-40mg |
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
881817-59-0 | 90%+ | 40mg |
$140.0 | 2023-07-05 |
(5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on (5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Research Brief on (5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 881817-59-0)
Recent studies on the compound (5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 881817-59-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This thiazolidinone derivative has garnered attention due to its unique structural features and promising biological activities, particularly in the context of anticancer and anti-inflammatory applications. The compound's molecular framework, which includes a morpholine ring and an indole moiety, suggests a mechanism of action that may involve modulation of key signaling pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on protein kinases implicated in cancer progression. The study employed in vitro assays to evaluate the compound's potency against a panel of kinase targets, revealing significant activity against specific isoforms such as PI3K and mTOR. Molecular docking simulations further elucidated the binding interactions, suggesting that the morpholine and thiazolidinone moieties play critical roles in stabilizing the inhibitor-enzyme complex. These findings position the compound as a potential lead for the development of next-generation kinase inhibitors.
Another recent publication in Bioorganic & Medicinal Chemistry Letters explored the compound's anti-inflammatory properties. Using murine models of inflammation, researchers demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines, including TNF-α and IL-6. Mechanistic studies indicated that this activity may be mediated through the suppression of NF-κB signaling. The study also noted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal toxicity in preclinical models.
Ongoing research is focused on optimizing the compound's structure-activity relationship (SAR) to enhance its therapeutic efficacy and reduce off-target effects. For instance, a 2024 preprint on ChemRxiv described the synthesis of analogs with modified indole and morpholine substituents, aiming to improve selectivity and metabolic stability. Preliminary data from these analogs show promising results, with several derivatives exhibiting enhanced potency in both kinase inhibition and anti-inflammatory assays.
In conclusion, (5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a versatile scaffold with dual therapeutic potential. Its ability to target multiple pathways underscores its value as a candidate for further drug development. Future studies will likely focus on advancing these findings into clinical trials, particularly for oncology and inflammatory diseases.
881817-59-0 ((5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one) Related Products
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)




